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molecular formula C10H8N2 B1339316 1-Methyl-1H-indole-6-carbonitrile CAS No. 20996-87-6

1-Methyl-1H-indole-6-carbonitrile

Cat. No. B1339316
M. Wt: 156.18 g/mol
InChI Key: FOGAAHLMYPQCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856517

Procedure details

1-Methyl-6-cyanoindole (3.12 g, 21.9 mmole) was heated at reflux in 180 mL of ethanol/water (8:1) containing 15 g of potassium hydroxide to give 3.0 g of 1-methyl-1H-indole-6-carboxylic acid as a white solid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
180 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#N)[CH:9]=2)[CH:4]=[CH:3]1.[OH-:13].[K+].C(O)C.[OH2:18]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:18])=[O:13])[CH:9]=2)[CH:4]=[CH:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ethanol water
Quantity
180 mL
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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